7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-15-12-6-8-16-14(12)13/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDYMPPHRAVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=NC=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625937 | |
| Record name | 7-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-44-6 | |
| Record name | 7-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 1h Pyrrolo 3,2 B Pyridine
Established Synthetic Routes to the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
Classical Cyclization Reactions (e.g., Madelung, Fischer Modifications)
Classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles. rsc.org
The Madelung synthesis , a powerful method for preparing indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, has been successfully applied to the synthesis of azaindoles. tugraz.atresearchgate.net This reaction is particularly useful for producing unsubstituted or substituted azaindole compounds. tugraz.at A modification of this method, known as the Lorenz synthesis, utilizes sodium anilide as a base and has been effective in preparing various azaindole isomers. tugraz.at
Table 1: General Conditions for Madelung Synthesis of Azaindoles
| Parameter | Condition |
| Starting Material | N-acyl-o-toluidine analogue (e.g., N-(pyridin-3-yl)acetamide) |
| Base | Strong base (e.g., Sodium ethoxide, Sodium anilide) |
| Temperature | High temperatures (e.g., ~200°C) |
| Solvent | Typically the corresponding alcohol or an inert high-boiling solvent |
The Fischer indole synthesis is another cornerstone of indole chemistry that has been extended to the synthesis of azaindoles. rsc.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org While the electron-deficient nature of the pyridine (B92270) ring can sometimes pose challenges for the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step, modifications using catalysts like polyphosphoric acid (PPA) at elevated temperatures have enabled the synthesis of various substituted 7-azaindoles. tugraz.atresearchgate.net This methodology is valuable for creating the azaindole scaffold with diverse substituents at various positions. researchgate.net
Table 2: General Conditions for Fischer Indole Synthesis of Azaindoles
| Parameter | Condition |
| Starting Materials | Pyridylhydrazine and a ketone or aldehyde |
| Catalyst | Brønsted or Lewis acids (e.g., Polyphosphoric acid, HCl, ZnCl2) wikipedia.org |
| Temperature | Elevated temperatures (e.g., 160-180°C) researchgate.net |
| Key Intermediate | Pyridylhydrazone |
Modern Transition-Metal Catalyzed Coupling Reactions for Core Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Modern synthetic organic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful tools for the construction of complex heterocyclic systems.
The Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for forming carbon-carbon bonds. nih.govmdpi.com This reaction has been employed in the synthesis of various pyrrolopyridine derivatives. nih.govmdpi.com For instance, a key intermediate can be formed via a Suzuki-Miyaura coupling to introduce a desired moiety onto the pyridine or pyrrole (B145914) ring before the final cyclization to form the bicyclic system. mdpi.com Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of pyridine and pyrrole boronic acids, even in the presence of basic amino groups. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction is instrumental in synthesizing aryl amines and has been applied in the synthesis of complex heterocyclic structures, including those containing the pyrrolopyridine scaffold. nih.govmdpi.com The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org This method is particularly useful when traditional nucleophilic substitution reactions are not feasible. wikipedia.org
Table 3: Representative Conditions for Transition-Metal Catalyzed Reactions
| Reaction | Catalyst/Ligand System | Coupling Partners |
| Suzuki-Miyaura | Pd(dppf)2Cl2, Pd(PPh3)4, Pd2(dba)3/XPhos nih.govmdpi.com | Aryl/heteroaryl halide and an organoboron reagent |
| Buchwald-Hartwig | Pd(OAc)2/RuPhos, Pd2(dba)3/(±)-BINAP nih.govchemspider.com | Aryl/heteroaryl halide and an amine |
Multi-component Reactions for Pyrrolopyridine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of pyrrole and pyridine derivatives, which can be adapted for the construction of the pyrrolopyridine scaffold. beilstein-journals.org For example, a three-component reaction of an aldehyde, an amine, and a β-ketoester can lead to the formation of a substituted pyridine ring, which can then be further elaborated to the desired pyrrolopyridine. The synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives has been achieved through a novel three-component reaction, highlighting the potential of MCRs in constructing fused heterocyclic systems. mdpi.com
Introduction and Regioselective Functionalization at Position 7 with Benzyloxy Moiety
The introduction of a benzyloxy group at the C-7 position of the 1H-pyrrolo[3,2-b]pyridine core is a key step in the synthesis of the target compound. This can be achieved through direct functionalization of the pre-formed core or by incorporating a benzyloxy-containing building block early in the synthetic sequence.
Direct Alkylation/Arylation Strategies at C-7
Direct functionalization of the 1H-pyrrolo[3,2-b]pyridine core at the C-7 position can be challenging due to the electronic nature of the pyridine ring and the potential for reaction at other positions. However, one common strategy involves the initial synthesis of a 7-hydroxy-1H-pyrrolo[3,2-b]pyridine intermediate. The synthesis of a related 7-hydroxy-1H-pyrrolo[3,4-c]pyridine derivative has been reported, suggesting the feasibility of this approach. nih.gov Once the 7-hydroxy derivative is obtained, the benzyloxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, followed by reaction with benzyl (B1604629) halide.
Table 4: General Conditions for Benzylation of a Hydroxypyrrolopyridine
| Parameter | Reagents/Conditions |
| Starting Material | 7-hydroxy-1H-pyrrolo[3,2-b]pyridine |
| Reagents | Benzyl halide (e.g., benzyl bromide, benzyl chloride), Base (e.g., NaH, K2CO3) |
| Solvent | Polar aprotic solvent (e.g., DMF, THF) |
Synthetic Pathways Incorporating Pre-functionalized Benzyloxy Building Blocks
An alternative and often more regioselective approach is to use a starting material that already contains the benzyloxy group. This strategy involves starting with a substituted pyridine that bears a benzyloxy group at the appropriate position. For example, a 2-amino-3-methyl-X-(benzyloxy)pyridine could serve as a precursor for a Madelung-type cyclization. Similarly, a (benzyloxy)pyridylhydrazine could be a key starting material for a Fischer indole synthesis. This approach ensures that the benzyloxy group is positioned correctly from the outset, avoiding potential issues with regioselectivity in the later stages of the synthesis.
Protective Group Chemistry in Benzyloxy Pyrrolopyridine Synthesis
The synthesis of functionalized 1H-pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, requires careful management of reactive sites through the use of protecting groups. For derivatives like 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, two key positions typically require protection: the pyrrole nitrogen (N1) and the 7-position hydroxyl group, the latter of which is masked as a benzyl ether.
The benzyloxy group serves as a robust and versatile protecting group for the hydroxyl functionality at the 7-position. It is typically installed via a Williamson ether synthesis, where the corresponding 7-hydroxy-4-azaindole is treated with a base, such as sodium hydride (NaH), followed by reaction with benzyl bromide. organic-chemistry.org This protection is crucial as it prevents unwanted side reactions of the acidic phenol (B47542) group during subsequent synthetic transformations, particularly those involving strong bases or organometallic reagents.
Equally important is the protection of the pyrrole N-H group. The pyrrole nitrogen is nucleophilic and can interfere with various reactions, such as metalation or cross-coupling. uni-rostock.de Furthermore, N-protection can enhance the stability of the heterocyclic core. uni-rostock.de A variety of protecting groups have been successfully employed in the synthesis of 7-azaindole (B17877) analogs, chosen based on their stability to specific reaction conditions and their ease of removal.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Common Cleavage Conditions | Reference |
|---|---|---|---|---|
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, NaH | TFA, TBAF, or HCl | nih.govnih.gov |
| p-Toluenesulfonyl | Ts | Ts-Cl, Base | NaOH, MeOH | acs.org |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF | nih.gov |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP | TFA, HCl | nih.gov |
The choice of an N-protecting group is critical. For instance, a bulky group like TIPS can be used to sterically direct lithiation to other positions on the ring. nih.gov The SEM group is widely used due to its stability under various cross-coupling conditions and its versatile deprotection methods. nih.govnih.gov
Chemical Reactivity and Derivatization Strategies of the Compound and its Analogs
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, and its reactivity allows for extensive derivatization. nih.gov The electronic nature of the fused bicyclic system—an electron-rich pyrrole ring and an electron-deficient pyridine ring—dictates its reactivity towards different classes of reagents.
Electrophilic Aromatic Substitution Reactions
The electron-rich pyrrole moiety of the 7-azaindole core readily undergoes electrophilic aromatic substitution (EAS). The site of highest electron density and, therefore, the most reactive position is C3. nih.gov This regioselectivity allows for the controlled introduction of a wide range of substituents. The benzyloxy group at C7, being electron-donating, further activates the ring system towards electrophilic attack. Common EAS reactions include halogenation and Friedel-Crafts reactions. nih.govnih.gov
| Reaction | Typical Reagent | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodo-7-azaindole | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-7-azaindole | nih.gov |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3) | C3 | 3-Acyl-7-azaindole | beilstein-journals.orgyoutube.com |
These C3-functionalized intermediates, particularly the 3-halo derivatives, are exceptionally useful for further derivatization via cross-coupling reactions.
Nucleophilic Substitution Reactions
In contrast to the pyrrole ring, the pyridine portion of the scaffold is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient if a good leaving group, such as a halogen, is present at a position activated by the ring nitrogen (typically C4 or C6). For the 1H-pyrrolo[3,2-b]pyridine system, this corresponds to positions on the six-membered ring.
Synthetic strategies often involve the initial preparation of a chloro- or bromo-substituted azaindole. For example, a 4-chloro-7-azaindole (B22810) can be synthesized and subsequently reacted with various nucleophiles. nih.gov Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have become a premier method for introducing amine substituents via SNAr, providing access to a diverse range of derivatives. nih.govnih.gov
Example SNAr Reaction:
Substrate: N-protected 6-chloro-7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
Nucleophile: Primary or secondary amine (R₂NH)
Conditions: Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃)
Product: N-protected 6-amino-7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine derivative
This strategy allows for the late-stage introduction of various amino groups, which is highly valuable for building compound libraries.
Modifications of the Benzyloxy Side Chain
The primary chemical transformation of the benzyloxy side chain is its cleavage to unmask the 7-hydroxy functionality. The resulting 7-hydroxy-1H-pyrrolo[3,2-b]pyridine is often the final target molecule or a key intermediate for further O-alkylation or other modifications. The choice of deprotection method depends on the other functional groups present in the molecule. organic-chemistry.orgorganic-chemistry.org
| Method | Reagents and Conditions | Key Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H2 gas, Pd/C catalyst, in a solvent like EtOH or EtOAc | Clean, high-yielding, and the most common method. | organic-chemistry.orgnih.gov |
| Lewis Acid Cleavage | BCl3·SMe2 or SnCl4 in CH2Cl2 | Selective for benzyl ethers over many other protecting groups; useful if hydrogenation-sensitive groups (e.g., alkenes, alkynes) are present. | organic-chemistry.orgresearchgate.net |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Works under non-catalytic, non-acidic/basic conditions. More efficient for electron-rich benzyl ethers (e.g., p-methoxybenzyl). | organic-chemistry.orgnih.gov |
Catalytic hydrogenation is the most widely used method due to its efficiency and mild conditions. organic-chemistry.orgnih.gov However, if the molecule contains functionalities that are also susceptible to reduction, such as nitro groups or carbon-carbon double bonds, alternative chemical cleavage methods are employed. organic-chemistry.org
Generation of Compound Libraries via Parallel Synthesis
The amenability of the 7-azaindole scaffold to selective functionalization at multiple positions makes it an ideal core for the generation of large compound libraries for drug discovery. acs.org Parallel synthesis strategies are commonly employed to rapidly create a multitude of analogs for structure-activity relationship (SAR) studies. acs.org
A typical strategy involves the synthesis of a multi-functionalized central scaffold, which can then be elaborated using a series of parallel reactions. For this compound, a powerful approach is to introduce orthogonal reactive handles, such as halogens, at different positions. For example, a 3,6-dihalo-7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine intermediate can be subjected to sequential or regioselective palladium-catalyzed cross-coupling reactions.
Illustrative Library Generation Strategy:
| Step | Description | Key Reactions | Reference |
|---|---|---|---|
| 1. Scaffold Synthesis | Prepare N-protected this compound. | Standard azaindole synthesis, protection of N and O groups. | organic-chemistry.orgorganic-chemistry.org |
| 2. Orthogonal Functionalization | Introduce halogens at two distinct positions, e.g., C3 and C6. | Regioselective electrophilic halogenation (e.g., NIS for C3), and pyridine ring halogenation. | nih.gov |
| 3. Parallel Synthesis (Diversification) | React the dihalo-scaffold with diverse building block libraries in a parallel format. | - Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups from a library of boronic acids.
| nih.govacs.org |
| 4. Final Deprotection | Remove N- and O-protecting groups. | Acid/base hydrolysis, catalytic hydrogenation, etc. | organic-chemistry.orgnih.gov |
This combinatorial approach allows for the systematic exploration of chemical space around the 7-azaindole core, which has proven highly effective in identifying potent inhibitors for various biological targets, particularly protein kinases. nih.govnih.gov
Advanced Characterization and Structural Analysis of 7 Benzyloxy 1h Pyrrolo 3,2 B Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon environments and their connectivity. ipb.ptmdpi.com
¹H NMR: The ¹H NMR spectrum is used to identify the number and environment of protons in the molecule. The expected signals for this compound would include distinct regions for the aromatic protons of the benzyloxy group and the pyrrolopyridine core, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The pyrrole (B145914) NH proton typically appears as a broad singlet at a downfield chemical shift. ipb.pt
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound would show signals corresponding to the carbons of the pyrrolopyridine bicyclic system and the benzyloxy group. The chemical shifts are influenced by the electronic environment, with carbons attached to heteroatoms (N, O) appearing at lower fields. nih.gov
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds). It would be crucial for assigning protons on the pyridine (B92270) and pyrrole rings by showing correlations between adjacent protons. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Based on Analogous Structures) (Note: This table is illustrative, based on typical values for pyrrolopyridine and benzyloxy moieties, as specific published data for this exact compound is not available).
| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Pyrrole-NH | 10.0 - 12.0 (br s) | - | C2, C3, C3a, C7a |
| Pyridine-H5 | 7.8 - 8.2 (d) | 140.0 - 145.0 | C6, C7, C3a |
| Pyridine-H6 | 6.7 - 7.1 (d) | 110.0 - 115.0 | C5, C7, C7a |
| Pyrrole-H2 | 7.2 - 7.6 (t) | 120.0 - 125.0 | C3, C3a, C7a |
| Pyrrole-H3 | 6.4 - 6.8 (t) | 100.0 - 105.0 | C2, C3a |
| Benzyl-CH₂ | 5.3 - 5.6 (s) | 70.0 - 75.0 | C7, Phenyl C1' |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 (m) | 127.0 - 130.0 | Phenyl carbons |
| Pyridine-C7 (C-O) | - | 155.0 - 160.0 | - |
| Phenyl-C1' (ipso) | - | 135.0 - 138.0 | - |
Mass Spectrometry (MS and HRMS) for Elemental Composition and Molecular Weight Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental formula. mdpi.com
MS: Standard mass spectrometry (e.g., using Electrospray Ionization, ESI) would show a prominent peak for the protonated molecule [M+H]⁺. For this compound (MW = 224.26), this peak would appear at an m/z (mass-to-charge ratio) of approximately 225. bldpharm.comechemi.com The fragmentation pattern can also provide structural information, often showing cleavage of the benzyl (B1604629) group or fragmentation of the pyrrolopyridine core. researchgate.net
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition. The calculated exact mass for the neutral molecule C₁₄H₁₂N₂O is 224.09496, and for the protonated species [C₁₄H₁₃N₂O]⁺, it is 225.10224. An experimentally determined HRMS value within a few parts per million (ppm) of the calculated value would unequivocally confirm the molecular formula. beilstein-journals.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Molecular Formula | - | C₁₄H₁₂N₂O |
| Molecular Weight | - | 224.26 g/mol bldpharm.comechemi.com |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 225.10224 |
| HRMS (ESI+) | Found m/z | Must be experimentally determined |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com For this compound, the IR spectrum would display characteristic absorption bands.
Key expected absorptions include:
N-H Stretch: A sharp to moderately broad peak around 3100-3300 cm⁻¹ for the pyrrole N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.
C=C and C=N Stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic rings.
C-O Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region for the aryl-ether C-O bond. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Pyrrole N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |
| Aromatic C=C / C=N | Stretch | 1450 - 1650 |
| Aryl C-O | Stretch | 1200 - 1250 |
X-ray Crystallography for Solid-State Structure Determination (if available for related analogs)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, analysis of related heterocyclic structures demonstrates the power of this technique. For example, the crystal structure of 1-phenyl rsc.orgbenzofuro[3,2-c]pyridine was used to explain steric hindrance effects and confirm its conformational properties in the solid state. scispace.com If a suitable crystal of this compound could be grown, X-ray diffraction would confirm the planarity of the pyrrolopyridine system, the bond lengths and angles, and the conformation of the benzyloxy group relative to the core structure.
Chromatographic Techniques for Purity and Isomeric Assessment (HPLC, TLC)
Chromatographic methods are vital for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and making a preliminary assessment of purity. For a compound like this compound, a common solvent system would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). rsc.org The compound's purity is indicated by the presence of a single spot with a specific retention factor (Rƒ) under UV light (254 nm). rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to quantify the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The sample's purity is determined by integrating the area of the peak corresponding to the product, which should ideally be >95% for most research applications. bldpharm.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Benzyloxy Substituent at Position 7
The benzyloxy group is not merely a passive substituent; it often acts as a key pharmacophore that dictates the molecule's potency and selectivity.
The benzyloxy group, consisting of a benzyl (B1604629) group linked via an ether oxygen, is a significant feature in many biologically active compounds. Research on various molecular scaffolds highlights the implications of a benzyloxy motif linked to an aryl or heteroaryl ring. nih.gov In the context of enzyme inhibition, such as with monoamine oxidase (MAO), the benzyloxy group has been identified as a relevant factor for selective inhibition. nih.gov
Modifications to the phenyl ring of the benzyloxy group can dramatically alter biological activity. The position of the benzyloxy substituent on an attached ring system and the presence of other functional groups on the phenyl ring itself are critical variables in determining inhibitory potency and selectivity. nih.gov
Studies on related chalcone (B49325) structures containing a benzyloxy moiety demonstrate that the placement of this group has a profound effect. For instance, placing the benzyloxy group at the para position of a phenyl ring generally results in significantly higher inhibitory activity against human monoamine oxidase B (hMAO-B) compared to an ortho placement. nih.gov Furthermore, the introduction of additional substituents onto the phenyl ring of the benzyl group can fine-tune this activity. In the development of multi-kinase inhibitors based on a similar pyrrolo[2,3-d]pyrimidine scaffold, various substitutions on the 7-benzyl group were explored to optimize potency against targets like PDGFRβ and VEGFR-2. nih.gov
The electronic properties of these substituents are also vital. Chalcones with electron-donating groups, such as ethoxy, tend to show stronger hMAO-B inhibition than those with electron-withdrawing groups like trifluoromethyl. nih.gov This suggests that the electronic nature of the substituted benzyloxy group can modulate the binding interactions with the target enzyme.
| Compound ID | A-Ring | B-Ring Substitution (Position of Benzyloxy) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |
|---|---|---|---|---|
| B8 | Bromothiophene | p-Benzyloxy | Potent | High |
| B9 | Bromothiophene | o-Benzyloxy | Lowest Activity | 45.39-fold lower than B8 |
| B10 | Thiophene | p-Benzyloxy | 0.067 | 504.791 |
| B15 | Ethoxy | p-Benzyloxy | 0.120 | 287.600 |
Importance of the 1H-Pyrrolo[3,2-b]pyridine Core for Biological Activity
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), serves as the fundamental scaffold upon which pharmacologically active molecules are built. nih.gov Its rigid, fused-ring structure and specific arrangement of nitrogen atoms are key to its biological functions.
The 1H-pyrrolo[3,2-b]pyridine system is a key pharmacophore found in molecules designed as inhibitors for various enzymes, including kinases and phosphodiesterase 4B (PDE4B). nih.gov The fused bicyclic structure provides a rigid framework that properly orients substituents for optimal interaction with target proteins. mdpi.com The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can act as crucial hydrogen bond acceptors and donors, respectively. nih.govmdpi.com These interactions are fundamental for anchoring the molecule within the ATP binding site of kinases or the active site of other enzymes. nih.gov
The pyrrolopyridine scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been shown to bind to the colchicine-binding site of tubulin, where the core overlaps with key linkers of known ligands and forms important hydrogen bonds. nih.gov The pyrrolo[3,2-b]pyridine core, specifically, has been identified in derivatives showing activity against resistant strains of E. coli. mdpi.com
The biological activity of the 1H-pyrrolo[3,2-b]pyridine core can be extensively modulated by introducing various substituents onto its pyrrole and pyridine rings. The principles of electrophilic substitution on the individual pyrrole and pyridine rings provide a basis for understanding their reactivity; substitution is generally favored at the 2-position for pyrrole and the 3-position for pyridine. aklectures.comyoutube.com
In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, substitutions on the core ring were explored extensively. nih.gov Attaching different heteroaryl groups, such as substituted pyridyl rings, maintained significant activity against the enzyme. nih.gov Furthermore, modifications to an amide portion attached to the core led to a range of derivatives with moderate to good inhibitory activity. nih.gov
SAR studies on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold further illustrate the importance of substitution. When developing anticancer agents, the introduction of electron-donating groups (EDGs) like -CH₃ or -OCH₃ onto an attached phenyl ring (B-ring) led to an increase in antiproliferative activities. nih.gov Conversely, introducing electron-withdrawing groups (EWGs) such as -F, -Cl, or -NO₂ decreased these activities. nih.gov This indicates that the electronic properties conferred by substituents on the pyridine portion of the scaffold are critical for potency.
| Compound ID | B-Ring Substituent | Substituent Type | HeLa IC₅₀ (µM) |
|---|---|---|---|
| 10d | p-CH₃ | EDG | - |
| 10h | p-OCH₃ | EDG | 1.9 |
| 10i | m-OH, m-OCH₃ | EDG | 0.48 |
| 10l | p-F | EWG | 5.3 |
| 10m | p-Cl | EWG | 12.0 |
| 10n | p-NO₂ | EWG | > 30 |
| 10t | Indolyl | Aromatic Group | 0.12 |
Note: Data for 10d was described as showing increased activity without a specific value provided in the source text.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrrolopyridine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) are particularly valuable. researchgate.netimist.ma These models provide detailed insights into the SAR and help rationalize the observed activities. researchgate.net
To build reliable QSAR models, a range of molecular descriptors are calculated, including lipophilic, geometric, physicochemical, steric, and electronic descriptors. nih.govuran.ua The resulting models can predict the biological activity of new, unsynthesized compounds. researchgate.net For instance, QSAR models developed for 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors showed high predictive reliability. imist.ma Similarly, docking-based 3D-QSAR models for pyrrolopyridinone inhibitors of Cdc7 kinase were successfully developed. researchgate.net
The output of these models often includes contour maps. researchgate.netnih.gov These maps visualize regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) would either increase or decrease biological activity. This visual guidance is instrumental for medicinal chemists to design new analogs with improved potency and selectivity. researchgate.netnih.gov The structural insights gained from QSAR are often consistent with and complementary to those obtained from molecular docking studies. researchgate.net
Ligand Efficiency and Fragment-Based Drug Design (FBDD) Considerations
The 7-azaindole (B17877) scaffold, the core structure of 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, is a well-recognized privileged fragment in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. nih.govchemicalbook.com Its utility in fragment-based drug design (FBDD) stems from its ability to form key hydrogen bond interactions with the hinge region of many kinases, acting as a potent anchor for fragment evolution. nih.govchemicalbook.comjst.go.jp The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole moiety can act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine (B156593) portion of ATP. chemicalbook.com This inherent binding capability makes even small fragments containing this scaffold valuable starting points for developing more potent and selective inhibitors.
Fragment-based approaches have successfully led to the discovery of potent kinase inhibitors based on the 7-azaindole framework. nih.govnih.gov For instance, a fragment-based growing strategy was employed to discover a novel series of 7-azaindole derivatives as potent PI3K inhibitors. nih.gov The initial 7-azaindole fragment provided a solid foundation for structure-activity relationship (SAR) studies, leading to the identification of compounds with subnanomolar inhibitory activity. nih.gov
For example, in a study focused on fibroblast growth factor receptor (FGFR) inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated a significant improvement in ligand efficiency through structural optimization. rsc.org This highlights the tractability of the scaffold for developing compounds with favorable drug-like properties.
The benzyloxy group in this compound offers a vector for chemical modification, allowing for the exploration of different substituents to enhance binding affinity and selectivity for a target of interest. In an FBDD context, the core 7-azaindole fragment would provide the initial binding anchor, and subsequent growth from the benzyloxy position could be guided by structural biology and computational modeling to optimize interactions with the target protein.
The table below presents data for related compounds, illustrating how modifications can influence efficiency metrics.
| Compound Name | Target | IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |
| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivative 12 | hS1P1 | 0.095 | - | 2.9 |
| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivative 13 | hS1P1 | 0.49 | - | 3.5 |
| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivative 18 | hS1P1 | 0.15 | - | 3.8 |
| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivative 19 | hS1P1 | 0.15 | - | 5.1 |
| 1H-pyrrolo[2,3-b]pyridine Derivative 1 | FGFR1 | >2000 | 0.13 | - |
| 1H-pyrrolo[2,3-b]pyridine Derivative 4h | FGFR1 | 7 | 0.44 | - |
Data for (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid derivatives sourced from a study on S1P1 functional antagonists. nih.gov Data for 1H-pyrrolo[2,3-b]pyridine derivatives sourced from a study on FGFR inhibitors. rsc.org
The successful application of the 7-azaindole scaffold in FBDD campaigns for various targets, combined with the demonstrated ability to optimize ligand and lipophilic efficiencies in related benzyloxy-containing compounds, suggests that this compound is a valuable starting point for the design of potent and efficient ligands.
Mechanistic Elucidation of 7 Benzyloxy 1h Pyrrolo 3,2 B Pyridine S Biological Action
Cellular Target Identification and Validation Methodologies
The initial step in elucidating a compound's mechanism of action involves identifying its molecular target(s) within the cell. Methodologies for this purpose are diverse and can be broadly categorized into direct and indirect approaches. Direct methods, such as affinity chromatography, use the compound as a "bait" to capture its binding partners from cell lysates. Indirect methods, including genetic and proteomic approaches, infer targets by observing the effects of the compound on cellular systems. For instance, genomic screening with CRISPR or siRNA libraries can identify genes that modify a cell's sensitivity to the compound, suggesting the gene products may be part of the target pathway.
However, no studies employing these or other target identification methodologies have been published for 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine. While research on different isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has identified targets like Fibroblast Growth Factor Receptors (FGFR), these findings cannot be extrapolated to the specific compound . nih.govrsc.org
Molecular Basis of Ligand-Receptor/Enzyme Interactions
Understanding the precise molecular interactions between a compound (ligand) and its target receptor or enzyme is crucial for mechanism elucidation and further drug development. This is typically investigated through a combination of computational modeling and experimental techniques. Molecular docking simulations can predict the binding pose of the compound within the active site of a potential target, highlighting key interactions like hydrogen bonds, hydrophobic contacts, and van der Waals forces. These predictions are then validated experimentally using techniques such as X-ray crystallography to solve the co-crystal structure of the ligand-target complex, or through site-directed mutagenesis to confirm the importance of specific amino acid residues in the binding pocket.
No such investigations detailing the ligand-receptor interactions for this compound have been reported.
Intracellular Signaling Cascade Perturbations
Once a compound binds to its cellular target, it typically perturbs one or more intracellular signaling cascades, leading to a biological effect. The study of these perturbations involves monitoring the activity of proteins downstream of the identified target. Techniques like Western blotting can measure changes in the phosphorylation state or expression levels of key signaling proteins. For example, if a compound targets a specific kinase, researchers would assess the phosphorylation status of that kinase's known substrates.
A review of available literature shows a lack of studies on how this compound may alter any intracellular signaling pathways.
Phenotypic Screening and Pathway Deconvolution
Phenotypic screening is a hypothesis-free approach where compounds are tested for their ability to induce a specific change or phenotype in cells or whole organisms, without prior knowledge of the target. echemi.com This method is powerful for discovering compounds with novel mechanisms of action. Once a "hit" compound is identified, pathway deconvolution techniques are employed to work backward from the observed phenotype to identify the molecular target and mechanism. This can involve analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics) to generate hypotheses about the affected pathways.
There is no information available from phenotypic screening campaigns or subsequent pathway deconvolution studies involving this compound.
Computational Chemistry and in Silico Approaches
Molecular Docking and Scoring for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to predict the binding mode of ligands, such as 7-azaindole (B17877) derivatives, within the active site of a protein target. This prediction is crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors.
Research on the 7-azaindole scaffold, the core of 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, has extensively used molecular docking to explore its interaction with various protein targets. For instance, novel 7-azaindole analogues were docked against poly (ADP-ribose) polymerase (PARP) enzymes, which are implicated in cancers like breast and ovarian cancer. ijper.org These studies identified key binding interactions within the PARP active site, with protein data bank (PDB) entries 6NRH and 6NRF showing the best docking performance for the synthesized ligands. ijper.org
In another study, a 7-azaindole derivative (7-AID) was identified as a potent inhibitor of DDX3, a protein overexpressed in some cancers. nih.gov Molecular docking analysis revealed that 7-AID fits within the adenosine-binding pocket of DDX3 (PDB ID: 2I4I), achieving a favorable docking score of -7.99 kcal/mol. The stability of the complex was attributed to hydrogen bonds and π-interactions with key residues like Tyr200 and Arg202. nih.gov
Similarly, docking studies on 7-azaindole derivatives as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in acute myeloid leukemia, showed that the 7-azaindole core forms critical hydrogen-bonding interactions with the backbone of residue Ala100 in the kinase hinge region. nih.gov The ability of the 7-azaindole nucleus to act as a hydrogen-bond donor and acceptor makes it an effective anchor within the ATP-binding sites of many kinases. acs.org For example, in studies targeting Fyn and GSK-3β kinases, the 7-azaindole moiety was shown to form two crucial hydrogen bonds with the hinge region of both enzymes. acs.org
Table 1: Examples of Molecular Docking Studies on 7-Azaindole Derivatives
| Derivative/Scaffold | Target Protein (PDB ID) | Key Interactions | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 7-Azaindole Analogues | PARP-1 (6NRH, 6NRF) | Binding to protein targets confirmed. | Not Specified | ijper.org |
| 7-AID | DDX3 (2I4I) | π-interactions and H-bonds with Tyr200, Arg202. | -7.99 | nih.gov |
| Diarylurea Derivative | CDK8 | H-bonds with Ala100; π-π stacking with Phe97. | Not Specified | nih.gov |
| 3-aminothiazole-7-azaindole | Fyn Kinase | H-bonds with Glu83, Met85 in the hinge region. | Not Specified | acs.org |
| 3-aminothiazole-7-azaindole | GSK-3β Kinase | H-bonds with Asp133, Val135 in the hinge region. | Not Specified | acs.org |
| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 | H-bond with hACE2 (ASP30); Pi-cation with S1-RBD (LYS417). | Not Specified | nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, which are difficult to determine experimentally.
For the 7-azaindole scaffold, DFT calculations have been used to understand its fundamental electronic properties. A comparative study of indole (B1671886) and four azaindoles, including 7-azaindole (the parent of this compound), utilized DFT (B3LYP/6-31G(d)) for geometry optimization and to compute their electron spectra. mdpi.com The results for the UV absorption spectra of 7-azaindole showed good agreement with experimental data, validating the reliability of the computational method for predicting the properties of other, less-studied azaindoles. mdpi.com Such calculations are essential for understanding how the nitrogen atom in the pyridine (B92270) ring alters the electronic distribution compared to indole, which in turn affects its reactivity and interaction with biological targets.
DFT calculations are also used to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular reactivity and the ability to absorb light. nih.gov For derivatives of the related pyrrolo[2,1-b]quinazolin-9-one, DFT was used to calculate the FMOs, providing key details on how the molecule interacts with other species. nih.gov Similar calculations for this compound would reveal how the benzyloxy substituent modulates the electronic properties of the 7-azaindole core, influencing its donor-acceptor characteristics and potential for charge-transfer interactions.
Table 2: DFT Calculation Applications for Azaindole and Related Scaffolds
| Compound/Scaffold | Method | Calculated Properties | Purpose | Reference |
|---|---|---|---|---|
| 7-Azaindole | DFT (B3LYP/6-31G(d)) | Geometry, UV absorption spectra, electron spectra | Comparison with experimental data and prediction of properties | mdpi.com |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | DFT (B3LYP) | Frontier Molecular Orbitals (HOMO/LUMO) | Understanding molecular reactivity and light absorption | nih.gov |
| 7-benzoyloxycoumarin | DFT (B3LYP/6-31G(d)) | Geometry, IR, NMR, FMOs, NBO, MESP | Characterization and prediction of molecular parameters | researchgate.net |
| 3-(2-phenylaminothiazol-5-oyl)pyridine | DFT (B3LYP/6-31G) | Geometry, Vibrational wavenumbers, HOMO/LUMO | Structural and electronic analysis | jetir.org |
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed information on the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the kinetics of binding and unbinding events.
For the 7-azaindole class of compounds, MD simulations have been instrumental in validating docking poses and understanding the dynamic behavior of the ligand-receptor complex. In a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with hACE2, MD simulations were performed to assess the binding stability. nih.gov The simulations revealed that a lead compound, ASM-7, formed a highly stable hydrogen bond between its 7-azaindole scaffold and residue ASP30 of hACE2, which was maintained during 98% of the simulation time. This confirmed the stability of the interaction predicted by docking. nih.gov
MD simulations are also used in more advanced techniques like free energy perturbation (FEP) to estimate the binding affinity of structurally similar molecules. nih.gov This approach was used to guide the lead optimization of 7-azaindole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The FEP calculations qualitatively agreed with the experimentally measured inhibitory activity, demonstrating the predictive power of MD-based methods in optimizing compound potency. nih.gov
Furthermore, MD simulations can rationalize the different inhibition profiles of a series of compounds against various targets. acs.org By simulating the dynamic interactions of 7-azaindole derivatives within the ATP-binding sites of Fyn and GSK-3β kinases, researchers could understand the molecular basis for their balanced or selective activity. acs.org For this compound, MD simulations would be invaluable for assessing the stability of its binding to a target kinase, sampling the conformational space of the flexible benzyloxy group, and estimating its binding free energy.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a privileged scaffold like 7-azaindole, virtual screening can be used to explore vast chemical space to discover new derivatives with desired biological activities.
One approach involves screening a purpose-built library. For example, a library of 585 compounds based on a 7-azaindole core was evaluated for anti-HIV-1 activity, leading to the identification of ten hits with potent, submicromolar activity and a high therapeutic index. nih.gov
Another strategy is consensus screening, which combines multiple computational methods to improve the hit rate. A consensus approach using docking, pharmacophore, and shape screening was applied to an in-house database of over 2,000 compounds to find new inhibitors for maternal embryonic leucine (B10760876) zipper kinase (MELK). semanticscholar.org This method led to the discovery of a novel chemotype for MELK inhibition.
Virtual screening is also a key component of lead optimization. After an initial hit like this compound is identified, computational methods can be used to design and evaluate modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-based design, informed by docking and MD simulations, has been successfully used to develop selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) from a 7-azaindole scaffold. acs.orgnih.gov This strategy involves designing new analogues that can form specific interactions or covalent bonds with the target protein, leading to highly potent and selective drugs for treating conditions like hepatocellular carcinoma. acs.orgnih.gov An innovative, pre-competitive collaboration used virtual screening of proprietary libraries from five different pharmaceutical companies to rapidly expand and optimize an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating the power of in silico methods to accelerate drug development. rsc.org
Preclinical Development Aspects and Translational Research of Pyrrolo 3,2 B Pyridine Scaffolds
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Considerations
Comprehensive pharmacokinetic and ADME data for 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine are not extensively documented in publicly accessible scientific literature. For the broader class of pyrrolopyridine and azaindole derivatives, these properties are critical determinants of their therapeutic potential. Medicinal chemistry efforts focus on modifying the core scaffold to achieve desirable PK/ADME profiles, such as good oral bioavailability and appropriate metabolic stability pharmablock.com. For instance, in the development of related kinase inhibitors, optimizing pharmacokinetic properties is a key step to advance a compound from a "hit" to a "lead" candidate pharmablock.com. Mouse pharmacokinetic studies on some pyrrolo[3,4-c]pyridine derivatives have shown challenges such as low plasma exposure and high clearance, despite good metabolic stability in liver microsomes, indicating that extensive optimization is often necessary mdpi.com.
In Vitro and In Vivo Safety Pharmacology and Toxicology Assessments
Specific in vitro and in vivo safety and toxicology data for this compound are not available in the reviewed literature. Generally, early-stage drug discovery for any chemical series, including azaindoles, involves comprehensive safety pharmacology profiling. This process screens compounds against a panel of receptors, ion channels, and enzymes to identify potential off-target effects that could lead to adverse drug reactions europeanpharmaceuticalreview.com. For example, assessing activity against targets like the hERG channel is crucial to flag potential cardiac toxicity. Promiscuous compounds, which interact with multiple targets, often share physicochemical properties like high lipophilicity (LogP) and molecular weight, which are considered during the lead optimization phase europeanpharmaceuticalreview.com. For pyrrolo[3,2-c]pyridine derivatives developed as anticancer agents, in vitro cytotoxicity is typically evaluated against various cancer cell lines and sometimes against normal cell lines to determine selectivity nih.govnih.gov.
Formulation Challenges and Strategies for Enhanced Bioavailability
The pyrrolopyridine scaffold is a core feature in many kinase inhibitors, which are often lipophilic and can exhibit poor aqueous solubility, posing significant formulation challenges pharmablock.comjapsonline.com. Low solubility can severely limit oral bioavailability and, consequently, therapeutic efficacy.
To overcome these issues, various formulation strategies are employed. One common approach is the use of self-nanoemulsifying drug delivery systems (SNEDDS). This technique has been successfully applied to a chalcone (B49325) derivative containing a pyridine (B92270) ring to improve its solubility and bioavailability japsonline.com. For a SNEDDS formulation, the drug is dissolved in a mixture of oils, surfactants, and co-surfactants, which spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This enhances the surface area for dissolution and absorption japsonline.com. Other nano-based delivery systems, including polymeric and lipid-based nanoparticles, are also explored to enhance the oral bioavailability of poorly water-soluble compounds japsonline.com.
Clinical Landscape of Azaindole-Based Therapeutics (e.g., FDA-approved drugs containing related scaffolds)
The azaindole (pyrrolopyridine) scaffold is a privileged structure in medicinal chemistry and is the core of several drugs approved by the U.S. Food and Drug Administration (FDA), particularly in the field of oncology. pharmablock.comnih.gov These drugs often function as kinase inhibitors, mimicking the adenine (B156593) fragment of ATP to bind to the enzyme's catalytic domain pharmablock.com.
Vemurafenib (Zelboraf®) , a 7-azaindole (B17877) derivative, is a potent inhibitor of the BRAF V600E mutated protein kinase. It received FDA approval in 2011 for the treatment of unresectable or metastatic melanoma characterized by this specific mutation. nih.govnih.gov
Pexidartinib (Turalio®) is another 7-azaindole derivative that acts as a tyrosine kinase inhibitor, targeting the colony-stimulating factor 1 receptor (CSF1R). The FDA approved it in 2019 for treating adult patients with symptomatic tenosynovial giant cell tumors. nih.gov
Fostemsavir (Rukobia®) contains a 6-azaindole (B1212597) core and functions as an attachment inhibitor for the human immunodeficiency virus (HIV). By binding to the viral gp120 protein, it prevents the virus from entering host cells. The FDA approved Fostemsavir for treating multi-drug resistant HIV-1 infections. nih.gov
The clinical success of these agents underscores the therapeutic value of the azaindole scaffold and continues to drive the discovery and development of new candidates targeting a range of diseases, from cancers to viral infections. nih.govdigitellinc.com
Interactive Table: FDA-Approved Drugs with an Azaindole Scaffold
| Drug Name | Brand Name | Scaffold Type | Mechanism of Action | Approved Indication |
| Vemurafenib | Zelboraf® | 7-Azaindole | BRAF V600E kinase inhibitor | Unresectable or metastatic melanoma with BRAF V600E mutation nih.govnih.gov |
| Pexidartinib | Turalio® | 7-Azaindole | CSF1R tyrosine kinase inhibitor | Symptomatic tenosynovial giant cell tumor nih.gov |
| Fostemsavir | Rukobia® | 6-Azaindole | HIV-1 gp120 attachment inhibitor | Multi-drug resistant HIV-1 infection nih.gov |
Future Research Directions and Unexplored Avenues for 7 Benzyloxy 1h Pyrrolo 3,2 B Pyridine
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity and Potency
The core of advancing 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine lies in the strategic design and synthesis of new derivatives. The goal is to refine its pharmacological profile, primarily to enhance its selectivity for specific biological targets and increase its potency. Future efforts should be directed towards systematic structure-activity relationship (SAR) studies.
One promising approach involves the modification of the benzyl (B1604629) group. Research on analogous pyrrolo[2,3-d]pyrimidines has shown that substitution on the N7-benzyl ring can significantly influence inhibitory activity against receptor tyrosine kinases (RTKs) like PDGFRβ and VEGFR-2. nih.gov For instance, derivatives could be synthesized with various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzyl ring to probe the steric and electronic requirements of the target's binding pocket.
Furthermore, modifications to the pyrrolopyridine core itself are warranted. The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated that substitutions at various positions can yield potent inhibitors of kinases such as V600E-mutant BRAF and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org Drawing from these examples, future work could explore the introduction of different functional groups onto the azaindole ring of this compound to create novel chemical entities with improved biological activity.
A summary of potential synthetic strategies inspired by related compounds is presented below:
| Strategy | Target Position | Rationale | Potential Outcome |
| Benzyl Ring Substitution | Ortho, Meta, Para positions | Modulate electronic and steric properties | Enhanced binding affinity and selectivity |
| Pyrrole (B145914) N-alkylation/arylation | N1 position of the pyrrole ring | Explore new interaction points | Altered solubility and metabolic stability |
| Core Ring Substitution | C2, C3, C4, C5 positions | Introduce key pharmacophoric features | Improved potency and target engagement |
| Bioisosteric Replacement | Benzyloxy group | Improve pharmacokinetic properties | Enhanced drug-like characteristics |
Exploration of Novel Therapeutic Indications Beyond Current Knowledge
The 7-azaindole (B17877) scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. While its initial exploration may have focused on a specific target class, its structural motifs suggest potential efficacy in other therapeutic areas.
A key area for future investigation is its potential as a kinase inhibitor for various oncology indications. The pyrrolopyridine and related pyrrolopyrimidine cores are central to numerous inhibitors targeting kinases crucial for tumor growth and angiogenesis, such as:
VEGFR, PDGFR, EGFR: These receptor tyrosine kinases are vital for angiogenesis, and their inhibition is a validated anti-cancer strategy. nih.govnih.gov
BRAF: Mutant forms, particularly V600E BRAF, are drivers in several cancers, including melanoma. nih.gov
FGFR: Aberrant FGFR signaling is implicated in various tumors, making it an attractive therapeutic target. rsc.org
CSF1R: This kinase is involved in tumor-associated macrophage regulation, and its inhibition can modulate the tumor microenvironment. mdpi.comresearchgate.net
TNIK: Traf2 and Nck-interacting kinase (TNIK) is a target in colorectal cancer. imist.ma
Beyond oncology, related structures have shown activity as microtubule-targeting agents by inhibiting tubulin polymerization, a mechanism relevant to cancer but also other proliferative diseases. nih.gov Additionally, analogs like (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been identified as S1P1 functional antagonists, indicating potential applications in autoimmune diseases. nih.gov A systematic screening of this compound and its newly synthesized derivatives against a broad panel of kinases and other relevant biological targets could uncover entirely new therapeutic applications.
Development of Sustainable and Scalable Synthetic Processes
For any promising compound to move from a laboratory curiosity to a viable therapeutic candidate, the development of a robust, scalable, and sustainable synthetic process is paramount. Current synthetic routes for complex heterocyclic compounds often rely on multi-step procedures that may use hazardous reagents, costly catalysts, and generate significant waste.
Future research should focus on optimizing the synthesis of the this compound core. This includes exploring green chemistry principles to minimize environmental impact. Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly using earth-abundant metals instead of precious metals like palladium where possible, although palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are highly effective for this class of compounds. mdpi.com
Solvent Selection: Minimizing the use of hazardous organic solvents by substituting them with greener alternatives like water, ethanol, or supercritical fluids.
Process Intensification: Investigating technologies like flow chemistry, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.
Developing a stereoselective synthesis, as has been achieved for related pyrrolo[1,2-a]indole intermediates, would also be a critical advancement if chiral derivatives are pursued, ensuring the production of a single, desired enantiomer. nih.gov
Application of Emerging Technologies (e.g., AI/ML) in Compound Optimization and Evaluation
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These technologies can significantly accelerate the optimization of lead compounds like this compound.
One of the most direct applications is in the development of Quantitative Structure-Activity Relationship (3D-QSAR) models. As demonstrated with other 1H-pyrrolo[2,3-b]pyridine derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can build reliable models to predict the inhibitory activity of new designs. imist.ma These models generate contour maps that guide chemists on where to add or remove steric bulk or electrostatic functionality to enhance biological activity.
AI/ML algorithms can also be used for:
Virtual Screening: Screening vast virtual libraries of potential derivatives against a target protein's structure to prioritize which compounds to synthesize, saving time and resources.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. imist.ma Early identification of potential liabilities allows for the redesign of compounds to improve their drug-like properties.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints, potentially uncovering novel and highly potent derivatives of the this compound scaffold.
The table below outlines how these computational tools can be integrated into the research workflow.
| Technology | Application | Objective |
| Molecular Docking | Predict binding mode and affinity | Guide initial design of derivatives imist.ma |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D properties with activity | Refine SAR and guide optimization imist.ma |
| Machine Learning | Predict ADMET properties | Prioritize compounds with favorable pharmacokinetics imist.ma |
| Generative AI | Design novel scaffolds and derivatives | Explore new chemical space for lead discovery |
By embracing these emerging technologies, the research and development process for this compound derivatives can be made more efficient, targeted, and ultimately more successful.
Q & A
Q. What are the optimized synthetic routes for 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : The synthesis typically involves benzyl protection of hydroxyl groups on pyrrolopyridine cores. A key step is the coupling of benzyl halides or benzyl alcohols with hydroxylated pyrrolo[3,2-b]pyridine intermediates. For example:
- Step 1 : Prepare the hydroxylated precursor (e.g., 7-hydroxy-1H-pyrrolo[3,2-b]pyridine) via cyclization of substituted pyridines or indoles .
- Step 2 : Use NaH as a base in THF/DMF to facilitate benzylation with benzyl bromide at 0°C to room temperature .
- Step 3 : Purify via column chromatography (e.g., CHCl/EtOAc) and confirm structure by H NMR (expected aromatic signals: δ 7.2–7.5 ppm for benzyl group; δ 8.1–8.3 ppm for pyrrolopyridine protons) .
- Yield Optimization : Microwave-assisted reactions (e.g., 150°C for 20 hours in DMF) improve efficiency compared to traditional heating .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Analytical Techniques :
- H/C NMR : Confirm benzyloxy group integration (e.g., δ 5.2–5.4 ppm for OCHPh) and pyrrolopyridine backbone signals .
- HRMS : Verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 225.1022) .
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water gradient) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 74.32%, H: 5.34%, N: 12.38%) .
Advanced Research Questions
Q. How do substituents on the benzyl group affect the compound’s reactivity and biological activity?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing (e.g., -NO, -CF) or electron-donating (e.g., -OCH) groups on the benzyl ring via Suzuki coupling (Pd(PPh), KCO, toluene/EtOH at 105°C) .
- Activity Testing : Screen against kinase targets (e.g., DYRK1A) to evaluate IC shifts. For example:
| Substituent | IC (nM) |
|---|---|
| -H | 120 |
| -OCH | 45 |
| -NO | >500 |
| Data adapted from kinase inhibition assays in . |
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic effects with binding affinity .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated derivatives?
- Methodological Answer :
- Issue : Fluorination of pyrrolopyridines using Selectfluor® often yields <30% due to competing side reactions .
- Optimization :
- Solvent Choice : Replace acetonitrile with DMF to stabilize intermediates.
- Temperature Control : Lower reaction temperature to 50°C to reduce decomposition.
- Additives : Include catalytic KI to enhance electrophilic fluorination efficiency .
- Validation : Monitor by F NMR (δ -170 to -175 ppm for aromatic fluorine) .
Q. How can computational methods predict the metabolic stability of this compound derivatives?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., benzyl ether cleavage).
- MD Simulations : Assess binding to human serum albumin (HSA) with GROMACS to predict plasma half-life .
- Experimental Correlation : Compare with in vitro microsomal stability assays (e.g., t = 60 min in human liver microsomes) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Ventilation : Use fume hoods to avoid inhalation (P261) .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (P501) .
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields than conventional methods?
- Methodological Answer :
- Thermal Efficiency : Microwave heating reduces reaction time (e.g., 20 hours → 2 hours) and minimizes decomposition .
- Kinetic Evidence : Arrhenius plots show activation energy (E) decreases by 15–20% under microwave conditions .
Tables for Key Data
Table 1 : Comparative Yields for Benzyloxy Pyrrolopyridine Derivatives
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Conventional | NaH, BnBr, THF | 65 | |
| Microwave | NaH, BnBr, DMF | 89 | |
| Suzuki Coupling | Pd(PPh), Ar-B(OH) | 75 |
Table 2 : Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| H NMR | δ 5.42 (s, OCHPh), 8.21 (d, J=5.3 Hz, H-6) |
| C NMR | δ 114.2 (C-3), 137.8 (C-7) |
| HRMS | [M+H]: 225.1022 (calc.), 225.1025 (obs.) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
